Ethyl 4-((3-chlorobenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
CAS No.: 899975-84-9
VCID: VC7478402
Molecular Formula: C20H16ClFN2O4
Molecular Weight: 402.81
* For research use only. Not for human or veterinary use.

Description |
Synthesis PathwayThe synthesis of this compound typically involves multi-step organic reactions, including:
These steps require precise control of reaction conditions such as temperature, solvent choice, and catalyst concentration to achieve high yields and purity. Applications in Medicinal ChemistryThis compound's structure suggests potential applications in drug development due to the following properties: Biological ActivityPyridazine derivatives are known for their diverse pharmacological profiles, including:
Drug-LikenessPreliminary computational studies (e.g., SwissADME analysis) indicate favorable drug-like properties such as:
Characterization TechniquesThe identification and confirmation of this compound's structure rely on advanced analytical techniques:
Potential ChallengesDespite its promising applications, there are challenges associated with this compound:
Comparative Data Table
Future DirectionsFurther research on Ethyl 4-((3-chlorobenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate should focus on:
This compound holds promise as a lead candidate for developing new therapeutic agents targeting cancer or infectious diseases. |
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CAS No. | 899975-84-9 | ||||||||||||||
Product Name | Ethyl 4-((3-chlorobenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate | ||||||||||||||
Molecular Formula | C20H16ClFN2O4 | ||||||||||||||
Molecular Weight | 402.81 | ||||||||||||||
IUPAC Name | ethyl 4-[(3-chlorophenyl)methoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | ||||||||||||||
Standard InChI | InChI=1S/C20H16ClFN2O4/c1-2-27-20(26)19-17(28-12-13-4-3-5-14(21)10-13)11-18(25)24(23-19)16-8-6-15(22)7-9-16/h3-11H,2,12H2,1H3 | ||||||||||||||
Standard InChIKey | KQXSXULINCKPSL-UHFFFAOYSA-N | ||||||||||||||
SMILES | CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F | ||||||||||||||
Solubility | not available | ||||||||||||||
PubChem Compound | 7588701 | ||||||||||||||
Last Modified | Aug 19 2023 |
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